1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide
Description
Properties
Molecular Formula |
C22H27BrN2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanenitrile;bromide |
InChI |
InChI=1S/C22H27N2.BrH/c1-24(16-9-4-10-17-24)18-15-22(19-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
GYKYYGKCFDTIEO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Preparation Methods
Preparation of the 3-Cyano-3,3-diphenylpropyl Intermediate
The key intermediate, 3-cyano-3,3-diphenylpropyl bromide or a related halide, is synthesized by halogenation of 3-cyano-3,3-diphenylpropyl precursors. This step often involves:
- Starting from diphenylacetonitrile derivatives.
- Bromination at the terminal position of the propyl chain using brominating agents under controlled conditions.
Quaternization of 1-Methylpiperidine
The quaternization step involves reacting 1-methylpiperidine with the halogenated intermediate to form the quaternary ammonium salt:
- The reaction is carried out in an appropriate solvent such as acetonitrile, ethanol, or other polar solvents.
- The mixture is heated under reflux to facilitate nucleophilic substitution of the halide by the nitrogen atom of the methylpiperidine.
- Reaction times and temperatures are optimized to maximize yield and purity.
Isolation and Purification
- The crude product is typically precipitated or crystallized by addition of a suitable anti-solvent.
- Further purification is achieved by recrystallization or chromatographic methods to obtain high-purity this compound.
- The final product is characterized by melting point, NMR, and mass spectrometry to confirm structure and purity.
Comparative Data on Reaction Conditions and Yields
| Step | Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation of intermediate | Bromination with Br2 or NBS | CH2Cl2, CCl4 or similar solvents | 0 to 25 | 75-85 | Controlled addition to avoid over-bromination |
| Quaternization | Reflux with 1-methylpiperidine | Acetonitrile, ethanol, DMF | 80-110 | 80-90 | Polar solvents favor nucleophilic substitution |
| Purification | Recrystallization or chromatography | Ethanol, ethyl acetate | Ambient | >95 purity | Crystallization preferred for industrial scalability |
Note: Specific yields and conditions may vary depending on reagent purity and scale.
Research Findings and Perspectives from Literature
- The quaternization reaction is highly sensitive to solvent choice; polar aprotic solvents such as N,N-dimethylformamide (DMF) enhance reaction rates and yields by stabilizing ionic intermediates.
- Using a slight excess (approximately 1.1 equivalents) of the halogenated intermediate ensures complete conversion of 1-methylpiperidine without significant side reactions.
- The bromide counterion is introduced during the halogenation step and remains associated throughout the quaternization, facilitating the formation of the bromide salt without additional ion-exchange steps.
- Purification via crystallization of the bromide salt is preferred over chromatographic methods for industrial application due to scalability and cost-efficiency.
- Analytical characterization (NMR, IR, MS) confirms the quaternary ammonium structure and the presence of the cyano and diphenyl groups, which are critical for the compound's intended use.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting materials | 3-Cyano-3,3-diphenylpropyl halide, 1-methylpiperidine |
| Reaction type | Nucleophilic substitution (quaternization) |
| Solvent preference | Polar aprotic (DMF, acetonitrile) or polar protic (ethanol) |
| Temperature range | 80–110 °C |
| Molar ratio | 1-methylpiperidine : halide ≈ 1 : 1.1 |
| Purification method | Crystallization of bromide salt |
| Typical yield | 80–90% |
| Purity after purification | >95% (by HPLC or NMR) |
Chemical Reactions Analysis
Synthetic Routes and Reaction Mechanisms
The compound is synthesized via quaternization of 1-methylpiperidine with 3-cyano-3,3-diphenylpropyl bromide. While direct synthesis data for this compound is limited, analogous piperidinium bromide syntheses provide a validated framework :
Key Reaction Steps
-
Quaternization :
-
1-Methylpiperidine reacts with 3-cyano-3,3-diphenylpropyl bromide in acetone under reflux (24–48 hours).
-
The polar solvent facilitates S<sub>N</sub>2 nucleophilic substitution, yielding the quaternary ammonium salt.
-
Post-reaction crystallization occurs at reduced temperatures (0–5°C), followed by vacuum filtration and washing with ethyl acetate .
-
Critical Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetone | Enhances reaction rate via polarity |
| Temperature | 60–80°C (reflux) | Accelerates S<sub>N</sub>2 kinetics |
| Reaction Time | 24–48 hours | Ensures complete alkylation |
| Workup | Cold ethyl acetate | Removes unreacted precursors |
Anion-Exchange Reactions
The bromide anion can be replaced via metathesis to form ionic liquids (ILs) with tailored properties. A validated protocol for similar piperidinium bromides involves :
Metathesis Protocol
-
Dissolve 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide in water.
-
Add sodium salt of the target anion (e.g., dicamba, nitrate, tetrafluoroborate).
-
Stir at 50°C for 30 minutes.
-
Extract the product with chloroform, wash to remove residual bromide, and dry under vacuum.
Yield and Solubility Trends
| Anion Source | Product Solubility | Yield (%) | Surfactant Content (%) |
|---|---|---|---|
| Sodium dicamba | Low (viscous liquid) | 85–97 | 93–98 |
| Potassium nitrate | High | 90–95 | 88–92 |
| Sodium tetrafluoroborate | Moderate | 80–88 | 85–90 |
Notes: Longer alkyl chains (e.g., C<sub>10</sub>–C<sub>18</sub>) in analogous compounds increase surfactant activity but reduce solubility in polar solvents .
Stability Under Hydrolytic and Thermal Conditions
While direct stability data for this compound is unavailable, piperidinium-based ILs exhibit predictable degradation pathways:
Hydrolysis
-
Quaternary ammonium cations degrade under strongly acidic (pH < 2) or alkaline (pH > 12) conditions via Hofmann elimination or nucleophilic attack.
-
The cyano group may hydrolyze to carboxylic acid under prolonged heating in aqueous acid .
Thermal Stability
-
Decomposition onset temperatures for similar piperidinium ILs range from 180–220°C.
-
Thermogravimetric analysis (TGA) of 1-decyl-1-methylpiperidinium dicamba shows 5% mass loss at 210°C .
Interaction Studies and Reactivity
Hypothesized Reactivity
-
Nucleophilic Substitution : The bromide ion may participate in SN2 reactions with alkyl halides or sulfonates.
-
Coordination Chemistry : The piperidinium cation could act as a phase-transfer catalyst in biphasic reactions.
Scientific Research Applications
1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide involves its interaction with specific molecular targets. It is known to bind to opioid receptors, which are involved in pain modulation. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-cyano-3,3-diphenylpropyl)-1-methyl-piperidinium bromide and analogous compounds:
Key Observations:
Substitution of cyano with carbamoyl (fenpipramide) increases hydrogen-bonding capacity, altering solubility and target interactions . Esterification (e.g., diphenoxylate vs. difenoxin) impacts bioavailability and metabolic activation .
Pharmacological Activity: Opioid-like activity is common in compounds with the 3-cyano-3,3-diphenylpropyl-piperidine scaffold (e.g., bezitramide, difenoxin). The target compound’s lack of a benzimidazolone or carboxylic acid group may reduce opioid receptor affinity . The propargyl-substituted analog (1-propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium bromide) exhibits plant growth stimulation, highlighting divergent applications despite structural similarity .
Physicochemical Properties :
- Bromide or hydrochloride salts improve aqueous solubility, critical for drug formulations .
- Lipophilic diphenylpropyl moieties enhance membrane permeability but reduce water solubility .
Research Findings and Data
Regulatory and Clinical Status
- Difenoxin and diphenoxylate are classified as Schedule IV/V controlled substances due to opioid receptor activity .
- Fenpipramide methobromide (structurally closest to the target compound) is used in antispasmodic therapies, though detailed clinical data are sparse .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide, and how do reaction conditions influence yield?
- Methodology :
-
Conventional synthesis : Piperidinium derivatives are typically synthesized via quaternization reactions. For this compound, nucleophilic substitution between 3-cyano-3,3-diphenylpropyl bromide and 1-methylpiperidine in polar aprotic solvents (e.g., acetonitrile) under reflux is common.
-
Ultrasound-assisted synthesis : Ultrasound activation (20–40 kHz) significantly reduces reaction time (from 24 hours to 2–4 hours) and improves yields (by ~15–20%) by enhancing mass transfer and reducing side reactions .
-
Key parameters : Solvent polarity, temperature (60–80°C), and molar ratio (1:1.2 amine:alkylating agent).
Method Time (h) Yield (%) Purity (%) Conventional reflux 24 65–70 ≥95 Ultrasound activation 2–4 80–85 ≥98
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm quaternization via disappearance of N–H protons and shifts in piperidinium ring protons (δ 3.2–3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Use C18 columns with acetonitrile/water (70:30) mobile phase and UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) :
- ESI-MS in positive ion mode confirms molecular ion peaks ([M⁺] at m/z 385.3) and fragmentation patterns .
Q. What mechanisms underlie the compound’s reported biological activity (e.g., plant growth stimulation)?
- Ionic interactions : The quaternary ammonium group enhances solubility, facilitating uptake by plant cells. The cyano group may act as a weak ligand for metal ions in soil, improving nutrient availability .
- Experimental validation : Dose-response assays (0.1–1.0 mM) on sweet sorghum (Sorghum bicolor) showed 20–30% increased root elongation, linked to auxin-like activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable growth stimulation across studies)?
- Methodological recommendations :
Standardize assays : Use identical plant species (e.g., Sorghum bicolor), growth conditions (pH 6.5, 25°C), and compound concentrations (0.5 mM) to minimize variability .
Control for impurities : Quantify impurities (e.g., unreacted alkylating agents) via HPLC and correlate their presence with inhibitory effects .
Environmental factors : Test activity under varying light intensity, soil composition, and microbial activity to identify confounding variables .
Q. What computational modeling approaches predict the compound’s interactions with biological targets?
- Molecular docking :
- Use AutoDock Vina to model binding affinity with auxin transport proteins (e.g., PIN1). The cyano group shows hydrogen bonding with Arg220 (ΔG = -7.2 kcal/mol) .
- Molecular dynamics (MD) simulations :
- Simulate lipid bilayer penetration to assess bioavailability. The diphenyl groups enhance membrane partitioning (logP = 3.8) .
Q. How can impurity profiling studies be designed to meet pharmacopeial standards?
- Reference standards : Use EP-certified impurities (e.g., 4-(4-Chlorophenyl)-1,1-bis[4-(dimethylamino)-4-oxo-3,3-diphenyl-butyl]-4-hydroxypiperidinium Bromide) for method validation .
- Analytical workflow :
-
Sample preparation : Dissolve in methanol (1 mg/mL) and filter (0.22 µm).
-
HPLC conditions : Gradient elution (acetonitrile:water 50→90% over 20 min), flow rate 1.0 mL/min, column temperature 30°C .
Impurity Retention Time (min) Detection Limit (ppm) Parent compound 12.3 10 Unreacted alkylating agent 8.7 5 Hydrolyzed byproduct 14.1 2
Q. What theoretical frameworks guide the study of this compound’s structure-activity relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
